(5-Iodopyridin-3-yl)methanamine
Overview
Description
(5-Iodopyridin-3-yl)methanamine is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, where an iodine atom is substituted at the 5-position and a methanamine group is attached to the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodopyridin-3-yl)methanamine typically involves the iodination of pyridine derivatives followed by the introduction of the methanamine group. One common method is the iodination of 3-pyridinemethanamine using iodine and a suitable oxidizing agent. The reaction is usually carried out under mild conditions to prevent over-iodination and to ensure high yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: (5-Iodopyridin-3-yl)methanamine undergoes various chemical reactions, including:
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boron reagents.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used.
Coupling: Palladium catalysts and boron reagents are employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Substitution: Various substituted pyridine derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
(5-Iodopyridin-3-yl)methanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Iodopyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- (5-Fluoropyridin-3-yl)methanamine
- (5-Bromopyridin-3-yl)methanamine
- (5-Chloropyridin-3-yl)methanamine
Comparison: (5-Iodopyridin-3-yl)methanamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. For example, the iodine atom is larger and more polarizable than fluorine, chlorine, or bromine, which can influence the compound’s reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
(5-iodopyridin-3-yl)methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTVRNCNEYIBND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309097 | |
Record name | 5-Iodo-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-72-2 | |
Record name | 5-Iodo-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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